
(2-Bromo-5-nitrophenyl)methanol
Descripción general
Descripción
The compound "(2-Bromo-5-nitrophenyl)methanol" is a brominated and nitrated aromatic compound with a methanol functional group. This structure is related to various research studies that explore the reactivity of bromo- and nitro- substituted compounds, particularly in the presence of nucleophiles in methanol . These studies provide insights into the chemical behavior of such compounds, which can be crucial for applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of bromo- and nitro-substituted compounds, similar to "this compound," often involves reactions with nucleophiles. For instance, nitrobromostyrenes react with methoxide and thiophenoxide ions in methanol, leading to various products depending on the isomer and the nucleophile involved . Additionally, the decomposition of geminal bromonitroalkanes in aqueous base can yield a range of products, including 2-bromo-2-nitroethanol as a reactive intermediate . These studies suggest that the synthesis of "this compound" could involve similar pathways, with careful control of reaction conditions to obtain the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been studied, such as the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate, which exhibits a dihedral angle between the nitroaniline and hydroxyphenyl groups . This indicates that "this compound" would also have a defined geometry influenced by the substituents on the aromatic ring, which can affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of bromo- and nitro-substituted compounds are diverse. For example, reactions of β-bromo-β-nitrostyrenes with triphenylphosphine in methanol can lead to rearranged benzylideneaminomethylphosphonium salts among other products . The kinetics of reactions of 2-bromo-3-nitro-5-X-thiophens with substituted anilines in methanol have also been measured, providing insights into the reactivity of such compounds . These findings suggest that "this compound" could participate in a variety of chemical reactions, potentially leading to novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related studies. For instance, the solubility in methanol and the potential for hydrogen bonding are important characteristics that can be deduced from the crystal structure analysis . The reactivity of the nitro group and the bromine atom in the presence of nucleophiles is a key chemical property that has been extensively studied . These properties are essential for understanding the behavior of the compound in various environments and for predicting its stability and reactivity.
Relevant Case Studies
Case studies involving similar compounds, such as the inhibition of PqsD in Pseudomonas aeruginosa by (2-nitrophenyl)methanol derivatives, demonstrate the potential biomedical applications of these molecules . The structure-activity relationship established in these studies can guide the design of new inhibitors with improved efficacy. Such case studies highlight the importance of understanding the detailed chemistry of "this compound" and related compounds for their application in drug discovery and development.
Aplicaciones Científicas De Investigación
Kinetic Studies in Organic Chemistry
Reactivity and Selectivity Studies : The kinetics of reactions involving compounds like 2-bromo-3-nitro-5-X-thiophens with various substituted anilines in methanol have been studied to understand the principles of reactivity and selectivity in organic chemistry (Consiglio et al., 1981).
Hammett Relationship Application : Research has been conducted on the kinetics of debromination reactions of similar compounds, demonstrating the applicability of the Hammett relationship to understand the behavior of these compounds in different chemical environments (Spinelli et al., 1972).
Solvent Effects in Chemical Reactions
- Influence of Solvent Polarity : Studies on the reaction of 2-bromo-5-nitrothiophene with various nucleophiles in different solvent compositions, like methanol and ethyl acetate mixtures, have provided insights into the role of solvent polarity and its effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Photochemical Reaction Mechanisms
- Photorelease Studies : Investigations into the photochemical reactions of similar compounds have provided valuable insights into the mechanisms of photorelease processes, which are essential for understanding light-activated chemical reactions (Il'ichev et al., 2004).
Biological Applications
- Anti-biofilm Activity : Research on derivatives of (2-nitrophenyl)methanol, structurally similar to (2-Bromo-5-nitrophenyl)methanol, has shown promising results in inhibiting key enzymes in the cell-to-cell communication of Pseudomonas aeruginosa, suggesting potential applications in anti-biofilm strategies (Storz et al., 2014).
Safety and Hazards
Mecanismo De Acción
Mode of Action
(2-Bromo-5-nitrophenyl)methanol interacts with its targets by inhibiting their activity . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of AChE and carbonic anhydrases by this compound affects several biochemical pathways. For instance, the inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. On the other hand, the inhibition of carbonic anhydrases disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide out of tissues .
Pharmacokinetics
The nitro group can potentially undergo reduction reactions to form aromatic amines. The bromo atom might be susceptible to nucleophilic substitution reactions, where it’s replaced by another atom or group. The methanol group can participate in condensation reactions with other functional groups to form esters, ethers, or acetals.
Result of Action
The inhibition of AChE and carbonic anhydrases by this compound can have several molecular and cellular effects. For instance, the inhibition of AChE can lead to an overstimulation of cholinergic neurons, while the inhibition of carbonic anhydrases can disrupt pH homeostasis in the body .
Análisis Bioquímico
Biochemical Properties
(2-Bromo-5-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the study of enzyme interactions. This compound is known to interact with enzymes such as PqsD, a key enzyme in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and affects the production of signal molecules . Additionally, this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another atom or group.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the production of signal molecules in Pseudomonas aeruginosa, thereby affecting the quorum sensing system and biofilm formation . This inhibition can lead to reduced virulence and pathogenicity of the bacteria.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the enzyme PqsD, inhibiting its activity and preventing the synthesis of signal molecules . This inhibition is achieved through a tight-binding mode of action, which ensures that the enzyme remains inactive for an extended period. Additionally, this compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition. The compound interacts with enzymes such as PqsD, affecting the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes through specific transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound may accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
(2-bromo-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWXZLVFWSRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595456 | |
| Record name | (2-Bromo-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332883-48-4 | |
| Record name | (2-Bromo-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


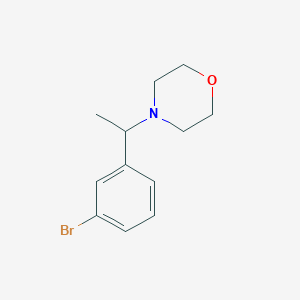
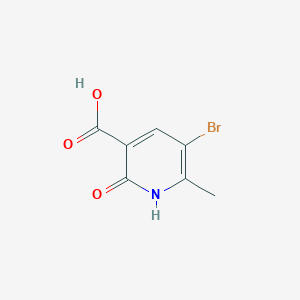
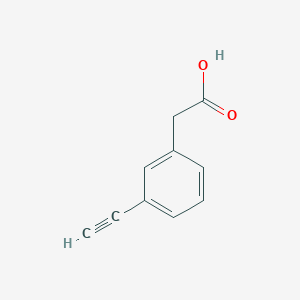
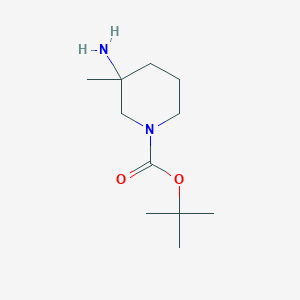
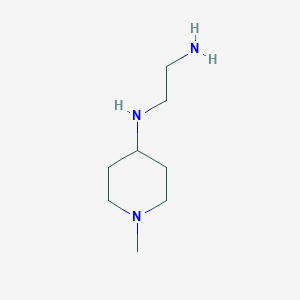
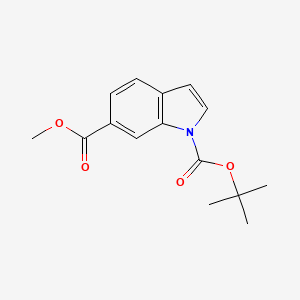


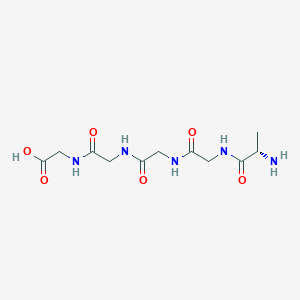

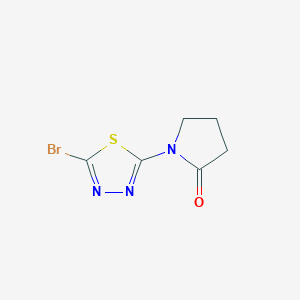
![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)